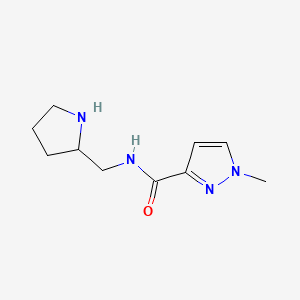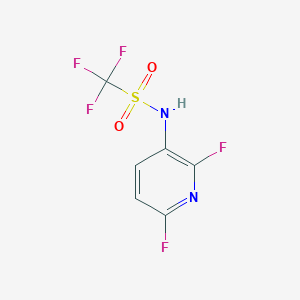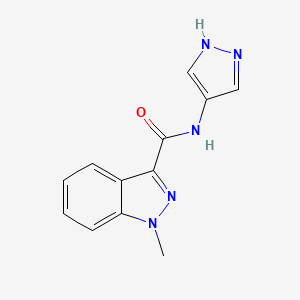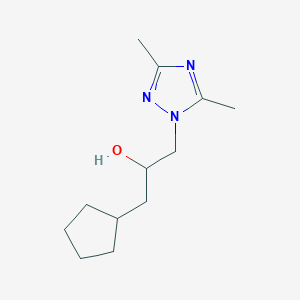
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth. It has also been found to modulate the activity of several neurotransmitters that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and is well-tolerated in animal models. However, its mechanism of action is not fully understood, which can make it challenging to interpret research results. Additionally, its potential therapeutic applications have not been extensively studied in human clinical trials, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. One direction is to further study its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Overall, 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has significant potential for therapeutic applications and warrants further research.
Synthesemethoden
The synthesis of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with pyrrolidine and N,N-dimethylformamide under reflux conditions. The resulting compound is then purified by column chromatography to obtain pure 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.
Eigenschaften
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-6-4-9(13-14)10(15)12-7-8-3-2-5-11-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSIZGMTLCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)

![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
